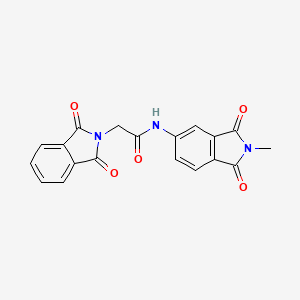
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in the field of cancer research. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis. In
Mechanism of Action
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide binds to the hydrophobic pocket of MDM2, which is the site of interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 then induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, this compound has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in the regulation of cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is its specificity for the MDM2-p53 interaction, which allows for targeted inhibition of this pathway. Additionally, this compound has been shown to have low toxicity in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, could lead to improved outcomes for cancer patients. Finally, the study of this compound in other diseases, such as neurodegenerative diseases, could lead to new therapeutic approaches for these conditions.
Synthesis Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylmaleic anhydride with 2-nitroaniline to form 2-(2-nitrophenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reduced to form 2-(2-aminophenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindole-1,3-dione, which is subsequently reacted with 2-methyl-5-nitro-1,3-benzenedicarboxylic acid to form this compound.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been extensively studied in the field of cancer research due to its ability to inhibit the MDM2-p53 interaction. This pathway is critical in the regulation of cell growth and apoptosis, and is often disrupted in cancer cells. By inhibiting this pathway, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-21-16(24)13-7-6-10(8-14(13)17(21)25)20-15(23)9-22-18(26)11-4-2-3-5-12(11)19(22)27/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWNEAIKGSRMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)

![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)